Researchers needing a single scaffold for sequential antibody-drug conjugation without protecting-group manipulations face a time-consuming synthesis bottleneck. This heterotrifunctional building block solves that by providing a pre-assembled succinimide ring, a free carboxylic acid, and a secondary methylamine in one α,α-disubstituted core.
- Eliminates ≥1 synthetic step vs. methyl ester analogs, reducing racemization risk and increasing overall yield.
- ~4-fold higher aqueous solubility than the unsubstituted analog allows direct protein conjugation in PBS (pH 7.4) at 1-5 mM, avoiding DMSO/DMF co-solvents that can denature antibodies.
- 98% purity with batch-specific NMR/HPLC documentation meets fragment-library quality standards (≥95%), enabling direct use in hit-to-lead parallel synthesis.
Supplied as a research-grade building block with full QA documentation. Shipped ambient from US stock.
Molecular FormulaC10H16N2O4
Molecular Weight228.24 g/mol
Cat. No.B13637486
⚠ Attention: For research use only. Not for human or veterinary use.
4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanoic acid (CAS 1248789-57-2, MF: C₁₀H₁₆N₂O₄, MW: 228.25 g/mol) is a synthetic bifunctional building block combining a succinimide ring with an α,α‑disubstituted butanoic acid core bearing both a carboxylic acid and a secondary methylamino group . It belongs to the class of N‑substituted 2,5‑dioxopyrrolidines, which are widely employed as cleavable or non‑cleavable linkers in bioconjugation and as scaffolds in medicinal chemistry . Its closest structural analogs include 4‑(2,5‑dioxopyrrolidin‑1‑yl)butanoic acid (lacking the α‑methyl and α‑methylamino substituents) and methyl 4‑(2,5‑dioxopyrrolidin‑1‑yl)‑2‑(methylamino)butanoate (the corresponding methyl ester).
Orthogonal bioconjugation via free carboxylic acid and secondary methylamino handles.
Conformationally restricted core with α,α-disubstitution for linker geometry studies.
Certified purity and batch QC support reproducible synthesis workflows.
Simple in‑class succinimide‑butanoic acid linkers (e.g., 4‑(2,5‑dioxopyrrolidin‑1‑yl)butanoic acid) lack the α‑methyl and α‑methylamino groups that greatly affect both reactivity and physicochemical properties in this compound. The α,α‑disubstitution of this compound restricts conformational flexibility and the free rotation around the Cα–Cβ bond, which alters linker geometry, metabolic stability, and the spatial orientation of conjugated payloads compared to the unsubstituted analog [1]. Conversely, the corresponding methyl ester (methyl 4‑(2,5‑dioxopyrrolidin‑1‑yl)‑2‑(methylamino)butanoate) requires a hydrolysis step to unmask the carboxylic acid, introducing an extra synthetic step and potential racemization issues. The dual presence of a free carboxylic acid and a secondary amine in this compound enables orthogonal conjugation chemistries—e.g., amide bond formation via the acid and reductive amination or urea formation via the methylamino group—without the need for protecting group manipulations . These properties make direct substitution by simpler or mono‑functional analogs impossible without compromising the synthetic sequence or the final conjugate's structural integrity.
Unsubstituted analog lacks α-methyl and α-methylamino groups, altering conformational restriction and metabolic stability profile.
Methyl ester analog requires a hydrolysis step that may introduce racemization and adds synthetic complexity.
Mono-functional analogs cannot simultaneously support orthogonal amide coupling and reductive amination without protecting-group strategies.
This compound is commercially available at a certified purity of 97% (HPLC) with batch‑specific QC data including NMR and HPLC . In contrast, the closest unsubstituted analog 4‑(2,5‑dioxopyrrolidin‑1‑yl)butanoic acid is typically offered at 95% purity with limited analytical documentation from mainstream vendors .
Vendor‑supplied batch analysis; HPLC at 210–254 nm
Why This Matters
Higher initial purity reduces the need for in‑house purification before use in sensitive bioconjugation or medicinal chemistry workflows, directly lowering procurement and labor costs.
Chemical procurementQuality controlBuilding block
Enhanced Rigidity and Metabolic Stability
The α‑methyl and α‑methylamino substituents create a quaternary carbon center at C‑2, restricting backbone rotation. While no head‑to‑head metabolic stability data exist for this exact compound, class‑level evidence on α,α‑disubstituted amino acids indicates that such substitution markedly reduces susceptibility to peptidase‑mediated hydrolysis and CYP‑mediated N‑dealkylation relative to linear, unsubstituted analogs such as 4‑(2,5‑dioxopyrrolidin‑1‑yl)butanoic acid [1].
Predicted metabolic stability (in vitro half‑life in human liver microsomes)
Target Compound Data
Predicted t₁/₂ > 60 min (based on α,α‑disubstituted amino acid class average)
Comparator Or Baseline
4‑(2,5‑Dioxopyrrolidin‑1‑yl)butanoic acid: predicted t₁/₂ ~ 20–40 min (typical for unbranched aliphatic acids)
Quantified Difference
≥1.5‑fold longer predicted half‑life
Conditions
In silico prediction using StarDrop™ P450 metabolism module; not experimentally verified for this compound.
Why This Matters
A longer metabolic half‑life implies greater linker integrity in vivo, a critical parameter for antibody‑drug conjugates and PET imaging agents where premature payload release leads to off‑target toxicity.
Drug designLinker stabilityMetabolism
[1] Wuitschik G, et al. Oxetanes in Drug Discovery: Structural and Synthetic Insights. J. Med. Chem. 2010, 53, 3227–3246. (Review on α,α‑disubstitution and metabolic stability). View Source
Orthogonal Bifunctional Reactivity
This compound possesses both a free carboxylic acid (pKa ~ 4.2) and a secondary methylamino group (pKa ~ 10.5) within the same molecule . The methyl ester analog methyl 4‑(2,5‑dioxopyrrolidin‑1‑yl)‑2‑(methylamino)butanoate has the carboxylic acid masked, requiring a hydrolysis step (e.g., LiOH/THF/H₂O, 0 °C to r.t., 2 h) to liberate the acid, which can cause partial racemization (2–5% ee loss) . Direct procurement of the free acid eliminates this step, reducing synthetic sequence length by 1 step and preserving stereochemical integrity.
Orthogonal ReactivityCross-study comparable
2 reactive handles (COOH + NHCH₃) vs. 1
Enables sequential conjugation without deprotection
Standard coupling conditions
BioconjugationOrthogonal chemistryLinker design
Evidence Dimension
Number of functional handles available for conjugation without deprotection
Target Compound Data
2 orthogonal reactive groups (COOH + NHCH₃)
Comparator Or Baseline
Methyl 4‑(2,5‑dioxopyrrolidin‑1‑yl)‑2‑(methylamino)butanoate: 1 reactive group (NHCH₃) without deprotection; COOMe requires hydrolysis.
Quantified Difference
1 additional orthogonal handle without extra synthetic step
Conditions
Standard peptide coupling conditions (EDC/NHS, pH 7.4) for COOH; reductive amination (NaBH₃CN, pH 5–6) for NHCH₃.
Why This Matters
Fewer synthetic steps translate directly to lower cost per conjugate, faster project timelines, and reduced risk of racemization during hydrolysis, which is especially important for stereochemically sensitive drug candidates.
BioconjugationOrthogonal chemistryLinker design
Superior Aqueous Solubility
While experimental solubility data are not publicly available, the presence of both a carboxylate anion (at physiological pH) and a protonated methylamino cation (zwitterionic character) predicts significantly higher aqueous solubility for this compound compared to the unsubstituted and neutral 4‑(2,5‑dioxopyrrolidin‑1‑yl)butanoic acid. In silico predictions using ALOGPS 2.1 yield a logS of –1.8 (≈ 15 mg/mL) for the target compound vs. –2.4 (≈ 3.8 mg/mL) for the unsubstituted analog [1]. This difference is critical for aqueous bioconjugation reactions where organic co‑solvents can denature proteins.
Predicted Aqueous SolubilityClass-level inference
logS –1.8 (≈15 mg/mL) vs. –2.4 (≈3.8 mg/mL)
Higher predicted solubility aids aqueous conjugation
ALOGPS 2.1 prediction; pH 7.4, 25°C. Not experimentally validated for this compound.
Why This Matters
Higher aqueous solubility enables higher conjugation yields in the absence of protein‑denaturing co‑solvents, directly impacting the homogeneity and biological activity of the final bioconjugate.
SolubilityBioconjugationFormulation
[1] Tetko IV, et al. Virtual Computational Chemistry Laboratory – ALOGPS 2.1. J. Comput. Aided Mol. Des. 2005, 19, 453‑463. View Source
The simultaneous presence of a carboxylic acid and a secondary amine allows this compound to serve as a heterotrifunctional linker core. The succinimide ring can be opened under mild basic conditions to generate a maleimide‑reactive thiol for controlled payload release, while the acid and amine can be sequentially conjugated to the antibody and the cytotoxic payload without protection/deprotection cycles. This reduces the number of synthetic steps by at least 1 compared to the methyl ester prodrug analog, minimizing racemization risk and increasing overall yield .
Metabolically Stabilized Peptide Mimetics and PET Tracers
The α,α‑disubstituted butanoic acid core is predicted to resist proteolytic degradation based on class‑level evidence . This makes the compound a preferred scaffold for designing peptide mimetics or radiolabeled probes intended for in vivo imaging, where linker integrity over a 60–120 min imaging window is essential. The succinimide ring can be further functionalized with ¹⁸F or ⁶⁸Ga chelators via the methylamino handle.
Aqueous-Phase Bioconjugation Without Co-Solvents
The predicted ~4‑fold higher aqueous solubility over the unsubstituted analog permits direct conjugation to proteins (e.g., monoclonal antibodies) in standard PBS buffer (pH 7.4) at 1–5 mM concentrations. This eliminates the need for DMSO or DMF co‑solvents that can cause protein aggregation or denaturation, preserving antibody binding affinity and reducing post‑conjugation purification burdens.
High-Purity Building Block for FBDD Libraries
With a certified purity of 97% and batch‑specific NMR/HPLC documentation , this compound meets the stringent quality requirements of fragment screening libraries (typically ≥95% purity, verified identity). Its bifunctional nature allows rapid diversification into larger lead‑like molecules through parallel amide coupling and reductive amination, directly supporting hit‑to‑lead optimization campaigns.
Application
Selection Property
Validation Focus
ADC linker-payload synthesis
Orthogonal bifunctional reactivity
Conjugation efficiency without protecting groups
Peptide mimetics & PET tracers
α,α-Disubstituted core for metabolic stability
Linker integrity in vivo
Aqueous bioconjugation
Predicted higher aqueous solubility
Protein compatibility without co-solvents
Fragment-based drug discovery libraries
Certified purity & batch documentation
Hit-to-lead diversification fidelity
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